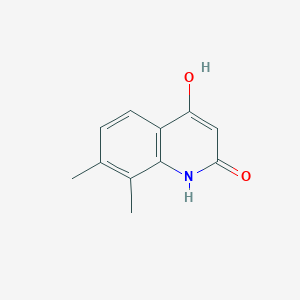

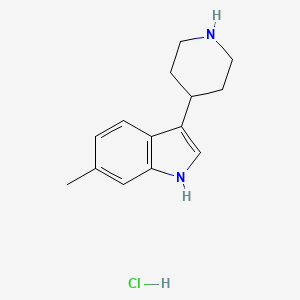

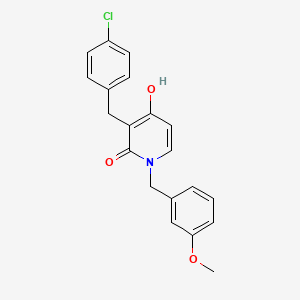

6-(Tetrahydro-pyran-4-YL)-1H-indazole

Vue d'ensemble

Description

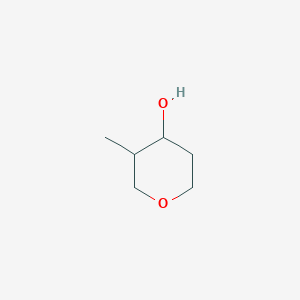

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a common motif in biologically active molecules and is used as a protecting group for alcohols in organic synthesis .

Synthesis Analysis

The synthesis of Tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .

Molecular Structure Analysis

In the gas phase, Tetrahydropyran exists in its lowest energy Cs symmetry chair conformation .

Chemical Reactions Analysis

Tetrahydropyran derivatives are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Physical and Chemical Properties Analysis

Tetrahydropyran is a colorless volatile liquid . Its chemical formula is C5H10O .

Applications De Recherche Scientifique

Chemical Structure and Physical Properties

The crystal structure of related compounds such as 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione shows significant intramolecular and intermolecular hydrogen bonding, forming a three-dimensional network (El Ghozlani et al., 2014). This kind of structural information is crucial for understanding molecular interactions and designing new molecules with desired properties.

Synthetic and Medicinal Chemistry

Indazole derivatives, including those similar to 6-(Tetrahydro-pyran-4-YL)-1H-indazole, are highly investigated in medicinal research due to their diverse biological activities. They are key components in several FDA-approved drugs used for treating conditions like cancer, inflammation, and neurodegeneration. However, the natural abundance of indazoles is limited, posing challenges in their availability and synthesis (Mal et al., 2022). A variety of indazole derivatives, including those containing the this compound structure, have been synthesized and studied for their therapeutic potential in recent years.

Photocatalysis and Material Science

Compounds similar to this compound have been utilized in the development of new fluorophores due to their bright fluorescence and ability to behave as weak bases. These properties make them candidates for sensing in highly acidic environments (Wrona-Piotrowicz et al., 2022). Furthermore, indazole derivatives have been used to enhance the spin-crossover hysteresis and ligand-based fluorescence in materials science, indicating their potential in the development of advanced materials with unique properties (Santoro et al., 2015).

Drug Development

Research on indazole derivatives, including structures similar to this compound, has led to the discovery of compounds with significant medicinal value. The development of these compounds as therapeutic agents is supported by a large number of patents indicating their importance in pharmacology (Denya et al., 2018). Their applications span a wide range, from anticancer and anti-inflammatory treatments to the management of neurodegenerative disorders.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(oxan-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJPVVKEZMOHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696236 | |

| Record name | 6-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-18-4 | |

| Record name | 6-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)